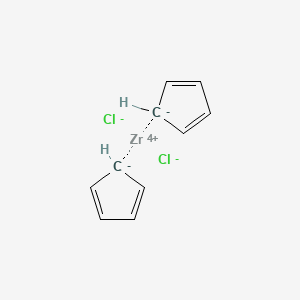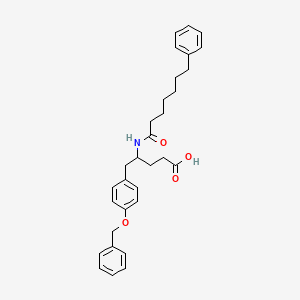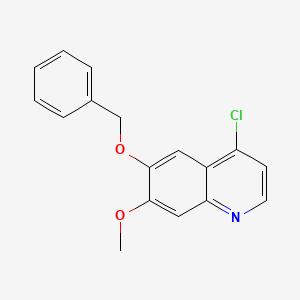
6-(Benzyloxy)-4-chloro-7-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-4-chloro-7-methoxyquinoline is an organic compound with the molecular formula C17H14ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 7-position, and a benzyloxy group at the 6-position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline, methoxybenzene, and benzyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature and pressure control systems.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 6-(Benzyloxy)-4-chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 7-methoxy-6-benzyloxyquinoline.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 7-Methoxy-6-benzyloxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-(Benzyloxy)-4-chloro-7-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
相似化合物的比较
4-Chloro-6-methoxyquinoline: Lacks the benzyloxy group, making it less lipophilic.
7-Methoxy-6-benzyloxyquinoline: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloro-7-benzyloxyquinoline: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness: 6-(Benzyloxy)-4-chloro-7-methoxyquinoline is unique due to the presence of all three functional groups (chloro, methoxy, and benzyloxy) on the quinoline ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H14ClNO2 |
|---|---|
分子量 |
299.7 g/mol |
IUPAC 名称 |
4-chloro-7-methoxy-6-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-16-10-15-13(14(18)7-8-19-15)9-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI 键 |
VKIDMVXAAMVIKE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=CC(=C2C=C1OCC3=CC=CC=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

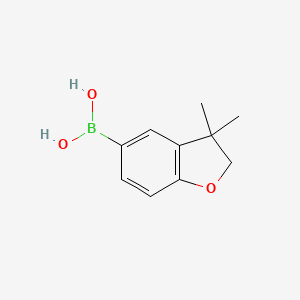
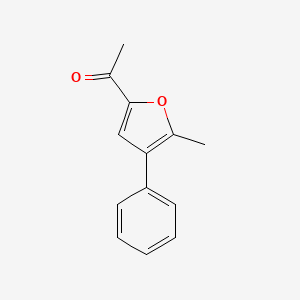



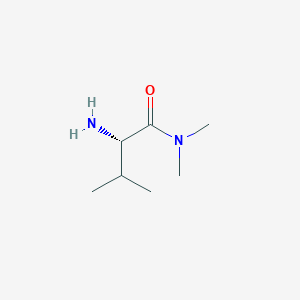
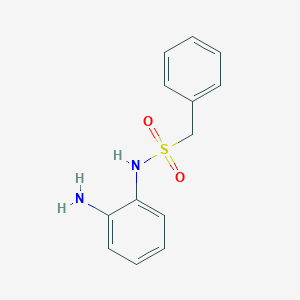

![Cyclohexanol, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-, cis-](/img/structure/B8707823.png)


